Synthesis of 2-Amino-5-bromo-4-methylthiazole Hydrochloride: An In-depth Technical Guide
Synthesis of 2-Amino-5-bromo-4-methylthiazole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-4-methylthiazole hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and physicochemical properties of the target molecule and its precursor.
Overview of the Synthetic Pathway
The synthesis of 2-Amino-5-bromo-4-methylthiazole hydrochloride is typically achieved in a two-step process. The first step involves the Hantzsch thiazole synthesis to form the precursor, 2-amino-4-methylthiazole. This is followed by the regioselective bromination of the thiazole ring at the 5-position. Finally, the hydrochloride salt is formed by treatment with hydrochloric acid.
Physicochemical Properties
A summary of the key physicochemical properties of the intermediate and final products is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 1603-91-4 | 44-45 |
| 2-Amino-5-bromo-4-methylthiazole | C₄H₅BrN₂S | 193.06 | 3034-57-9 | 105-108.5 (decomp) |
| 2-Amino-5-bromo-4-methylthiazole hydrochloride | C₄H₅BrN₂S · HCl | 229.53 | 133692-16-7 | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylthiazole
This procedure follows the well-established Hantzsch thiazole synthesis.
Materials:
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Thiourea
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Chloroacetone
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Water
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Sodium hydroxide
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Ether
Procedure:
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Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
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Start the stirrer and add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.
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Reflux the resulting yellow solution for two hours.
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Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled during the addition.
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Separate the upper oily layer and extract the aqueous layer three times with a total of 300 cc of ether.
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Combine the oil and the ethereal extracts and dry over 30 g of solid sodium hydroxide.
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Filter the solution to remove any tar.
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Remove the ether by distillation.
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Distill the remaining oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.[1]
Expected Yield: 80–85.5 g (70–75% of the theoretical amount).[1]
Step 2: Bromination of 2-Amino-4-methylthiazole
The bromination of 2-amino-4-methylthiazole is regioselective, with the bromine atom being introduced at the 5-position of the thiazole ring. Two common methods using either bromine or N-Bromosuccinimide (NBS) are described below.
Method A: Using Bromine in Acetic Acid
Materials:
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2-Amino-4-methylthiazole
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Glacial acetic acid
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Bromine (Br₂)
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Ice-water
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Saturated sodium bicarbonate solution
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Ethyl acetate
Procedure:
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Dissolve 2-amino-4-methylthiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
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Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
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Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate to a pH of 7-8.
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure to yield the crude product.
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Purify the crude 2-Amino-5-bromo-4-methylthiazole by column chromatography or recrystallization.[2]
Method B: Using N-Bromosuccinimide (NBS)
Materials:
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2-Amino-4-methylthiazole
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N-Bromosuccinimide (NBS)
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Acetonitrile or Dichloromethane
Procedure:
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Dissolve 2-amino-4-methylthiazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
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Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
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Stir the mixture at room temperature for 3-6 hours, monitoring the reaction by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2-Amino-5-bromo-4-methylthiazole.[2]
Step 3: Formation of 2-Amino-5-bromo-4-methylthiazole Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Materials:
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2-Amino-5-bromo-4-methylthiazole
-
Anhydrous solvent (e.g., diethyl ether, isopropanol)
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Anhydrous hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
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Dissolve the purified 2-Amino-5-bromo-4-methylthiazole in a minimal amount of a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Spectroscopic Data
Expected ¹H NMR Data (DMSO-d₆) for 2-Amino-5-bromo-4-methylthiazole:
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CH₃: singlet, ~2.1-2.3 ppm
-
NH₂: broad singlet, ~7.0-7.5 ppm (exchangeable with D₂O)
Expected ¹³C NMR Data (DMSO-d₆) for 2-Amino-5-bromo-4-methylthiazole:
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CH₃: ~15-17 ppm
-
C5-Br: ~108-112 ppm
-
C4-CH₃: ~148-152 ppm
-
C2-NH₂: ~165-170 ppm
Safety Information
2-Amino-5-bromo-4-methylthiazole hydrochloride:
-
Hazard Statements: Harmful if swallowed. Causes serious eye damage.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any experimental work.
